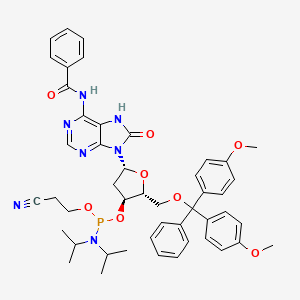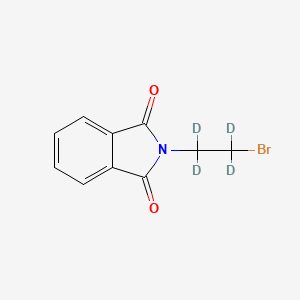
Propanoyl-D5 Chloride
Übersicht
Beschreibung
Propanoyl-D5 Chloride, also known as deuterated propionyl chloride, is a chemical compound with the molecular formula C3D5ClO. It is a deuterated derivative of propionyl chloride, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and other biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propanoyl-D5 Chloride can be synthesized through the reaction of deuterated propionic acid with various chlorinating agents. Common chlorinating agents include phosphorus trichloride, phosphorus pentachloride, sulfoxide chloride, or phosgene. The general reaction involves refluxing deuterated propionic acid with the chlorinating agent at elevated temperatures (around 50°C) for several hours. The reaction mixture is then allowed to stand, and the lower phosphite layer is separated to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through distillation, collecting the fraction at approximately 80°C .
Analyse Chemischer Reaktionen
Types of Reactions: Propanoyl-D5 Chloride undergoes various chemical reactions typical of acyl chlorides. These include nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as alcohols, amines, or water.
Common Reagents and Conditions:
Alcohols: React with this compound to form esters under mild conditions.
Amines: React to form amides, often requiring a base to neutralize the hydrochloric acid formed.
Water: Hydrolyzes this compound to form deuterated propionic acid and hydrochloric acid.
Major Products:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Deuterated Propionic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Propanoyl-D5 Chloride is widely used in scientific research due to its deuterated nature. Its applications include:
Proteomics: Used as a labeling reagent in mass spectrometry to study protein structures and functions.
Biochemical Studies: Helps in tracing metabolic pathways and studying enzyme mechanisms.
Pharmaceutical Research: Used in the synthesis of deuterated drugs, which often have improved pharmacokinetic properties.
Industrial Applications: Used in the production of deuterated compounds for various industrial applications
Wirkmechanismus
The mechanism of action of Propanoyl-D5 Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The deuterium atoms in the compound provide unique insights into reaction mechanisms and pathways, as they can be traced using spectroscopic methods .
Vergleich Mit ähnlichen Verbindungen
Propionyl Chloride: The non-deuterated version of Propanoyl-D5 Chloride, with similar chemical properties but without the deuterium labeling.
Acetyl Chloride: Another acyl chloride with a shorter carbon chain.
Butyryl Chloride: An acyl chloride with a longer carbon chain
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly valuable in research applications where isotopic labeling is required. This property allows for more precise studies of reaction mechanisms and metabolic pathways compared to its non-deuterated counterparts .
Eigenschaften
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWZRACFZGVKFM-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


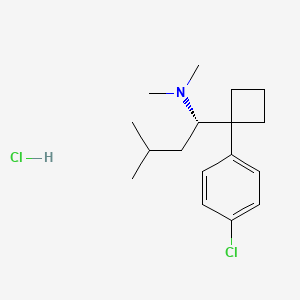

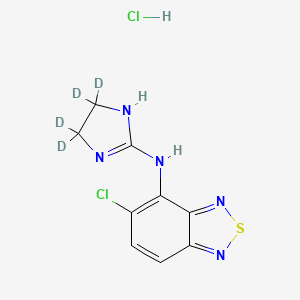
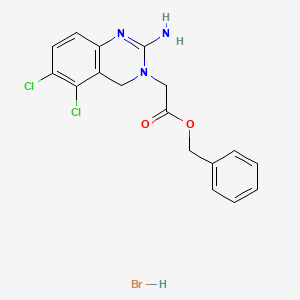
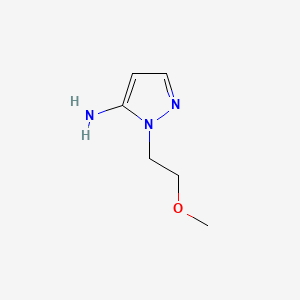
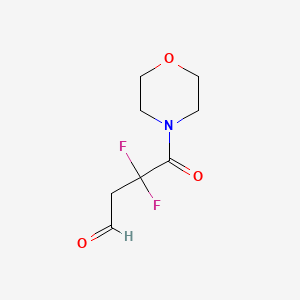


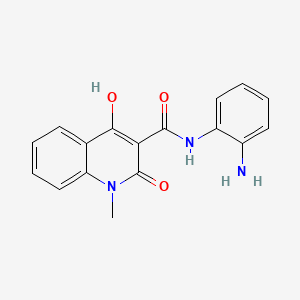
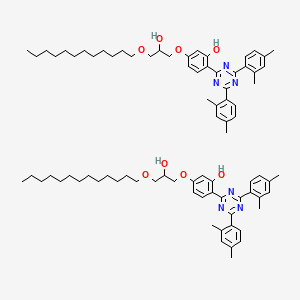
![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
